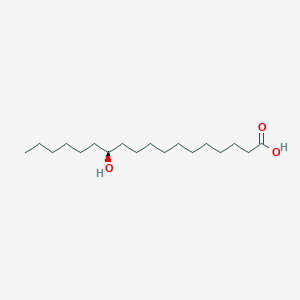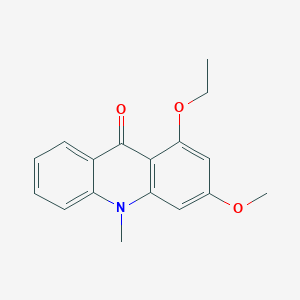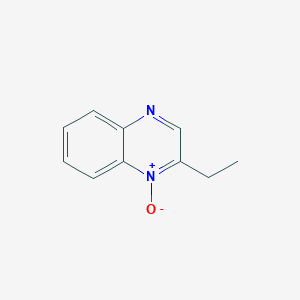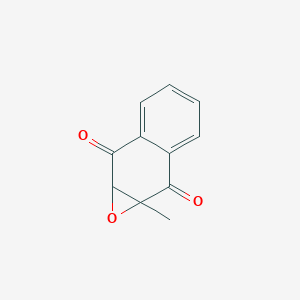
甲萘醌环氧化物
描述
Menadione Epoxide Description
Menadione, also known as 2-methyl-1,4-naphthoquinone, is a synthetic chemical compound with a naphthoquinone structure and is a derivative of vitamin K. It has been studied for its interactions with various biological molecules and its effects on cellular processes. Menadione epoxide is a derivative of menadione, formed in the vitamin K cycle, and has been shown to have biological effects, such as influencing experimental immune arthritis in rabbits .
Synthesis Analysis
The synthesis of menadione can be achieved through the oxidation of 2-methyl-1-naphthol using hydrogen peroxide as an oxidant. This reaction can be catalyzed by niobium-based heterogeneous systems, with the selectivity of menadione formation being influenced by the concentration of hydrogen peroxide and the mode of oxidant addition . Additionally, the epoxidation of menadione to form menadione epoxide can be catalyzed by the zeolite imidazolate framework ZIF-8 using aqueous hydrogen peroxide, showcasing a truly heterogeneous nature and maintaining the framework structure intact .
Molecular Structure Analysis
Menadione's molecular structure consists of a naphthoquinone core with a methyl group at the second position. The electron-deficient C=C bond in menadione is susceptible to epoxidation, which can be catalyzed by ZIF-8 in the presence of hydrogen peroxide . The structure of menadione allows it to interact with various cellular components, such as glutathione, leading to the formation of a menadione-GSH conjugate .
Chemical Reactions Analysis
Menadione undergoes redox reactions with glutathione, resulting in the depletion of GSH and the formation of GSSG. This interaction also leads to the production of reactive oxygen species such as superoxide anion radical and hydrogen peroxide . In erythrocyte membranes, menadione induces oxidation, affecting protein-protein interactions and the rotational motion of spin-labeled sialic acid . Menadione can also oxidize the haem groups of oxyhemoglobin, leading to the formation of methemoglobin and haemichrome, with the reaction being influenced by the presence of superoxide dismutase and catalase .
Physical and Chemical Properties Analysis
Menadione's physical and chemical properties are characterized by its reactivity with cellular components and its cytotoxic effects. It is known to induce cytotoxicity in hepatocytes and biliary epithelial cells, with the latter showing high sensitivity to menadione-induced oxidative stress . Menadione's cytotoxic effects are also observed in human erythrocyte membranes, where it alters the physical state of membranes and increases protein-protein interactions . Furthermore, menadione stimulates the production of superoxide anion in human polymorphonuclear leukocytes and can modulate functional responses in these cells .
科学研究应用
癌症治疗研究
甲萘醌环氧化物已被研究其在癌症治疗中的潜在作用。 甲萘醌,甲萘醌环氧化物的先体,在各种研究中都显示出抗癌作用 . 环氧化物形式可能参与新型抗癌药物的合成,利用其干扰细胞氧化还原过程并选择性地诱导癌细胞的细胞毒性。
抗菌和抗真菌应用
研究表明,甲萘醌及其衍生物具有抗菌和抗真菌特性 . 甲萘醌环氧化物可用于开发针对微生物中特定途径的新型抗菌剂,可能导致治疗耐药菌株和真菌的治疗方法。
抗疟疾和抗锥虫病作用
甲萘醌衍生物已被探索其抗疟疾和抗锥虫病活性 . 甲萘醌环氧化物可以通过作为治疗疟疾和锥虫病等由原生动物寄生虫引起的疾病的药物合成的先导化合物来为该领域做出贡献。
驱虫研究
甲萘醌的驱虫作用表明其环氧化物衍生物可能在寄生虫感染的研究和治疗中具有价值 . 甲萘醌环氧化物可以作为设计具有提高的疗效和安全性特征的新型驱虫药物的结构基础。
维生素K先体合成
甲萘醌被称为维生素K3,被用作合成维生素K1和K2的先体 . 甲萘醌环氧化物可能在合成这些必需维生素中发挥作用,这些维生素对血液凝固和骨骼健康至关重要。
材料科学中的光聚合
甲萘醌环氧化物可以参与光聚合过程。 研究表明,甲萘醌作为萘醌衍生物,可用于自由基光聚合,这是在LED光照射下创建聚合物和生物聚合物材料的关键过程 . 甲萘醌环氧化物可以增强这些应用
作用机制
Target of Action
Menadione, also known as Vitamin K3, is a synthetic naphthoquinone without the isoprenoid side chain and biological activity . It can be converted to active vitamin K2, menaquinone, after alkylation in vivo . The primary targets of Menadione are the vitamin K-dependent coagulation factors II (prothrombin), VII (proconvertin), IX (Christmas factor), X (Stuart factor), protein C, protein S . These proteins play a crucial role in the normal clotting of blood .
Mode of Action
Menadione is involved as a cofactor in the posttranslational gamma-carboxylation of glutamic acid residues of certain proteins in the body . This interaction with its targets leads to changes in the coagulation factors, enabling them to bind calcium ions, which is necessary for their activity in the coagulation cascade . In the case of Menadione epoxide, it is formed through oxidation reactions in vivo, that occur in protein processes dependent on vitamin K .
Biochemical Pathways
Menadione is converted to vitamin K2 (specifically, MK-4) by the prenyltransferase action of vertebrate UBIAD1 . This reaction requires the hydroquinone (reduced) form of K3, menadiol, produced by NQO1 . Menadione is also a circulating form of vitamin K, produced in small amounts (1–5%) after intestinal absorption of K1 and K2 . This circulation explains the uneven tissue distribution of MK-4, especially since menadione can penetrate the blood–brain barrier .
Pharmacokinetics
Menadione (Vitamin K3) is a fat-soluble vitamin precursor that is converted into menaquinone in the liver . Vitamin K1 and K2 are the naturally occurring types of vitamin K . The former, which is also known as phylloquinone, is synthesized by plants and can be found in such foods as spinach, broccoli, lettuce, and soybeans . The latter, sometimes alternatively referred to as menaquinone, is primarily produced by bacteria in the anterior part of the gut and the intestines .
Result of Action
The result of Menadione’s action is the activation of the vitamin K-dependent coagulation factors, which play a crucial role in the normal clotting of blood . An overdose of Vitamin K3 can be detrimental, especially to infants that may easily suffer from extensive hemorrhaging . Newborns that are administered too great a dosage of vitamin K3 can suffer from kernicterus, a form of severe brain damage that may produce decreased movement, loss of appetite, seizures, deafness, mental retardation, and even death .
Action Environment
A variety of studies has shown a wide range of biological activities of Menadione, such as anticancer, antibacterial, antifungal, antimalarial, antichagasic, and anthelmintic effects . In these cases, the redox cycle is influenced by environmental factors .
未来方向
属性
IUPAC Name |
1a-methyl-7aH-naphtho[2,3-b]oxirene-2,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c1-11-9(13)7-5-3-2-4-6(7)8(12)10(11)14-11/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUKDUBCRRYXDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(O1)C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80934995 | |
| Record name | 1a-Methyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80934995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15448-59-6 | |
| Record name | 2,3-Epoxy-2-methyl-1,4-naphthoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15448-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Menadione epoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015448596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Menadione epoxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65669 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1a-Methyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80934995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




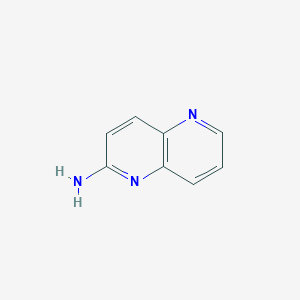
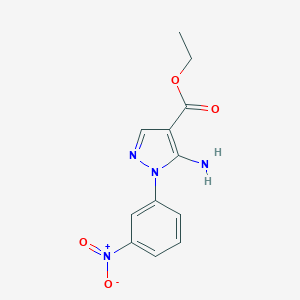
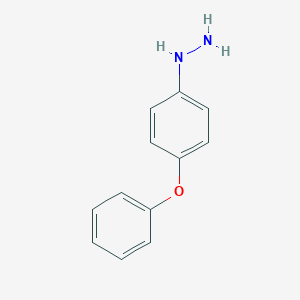
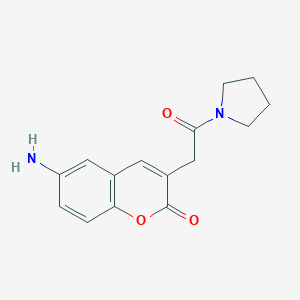

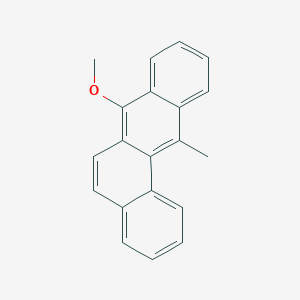
![Imidazo[1,2-b]pyridazine hydrochloride](/img/structure/B103525.png)
